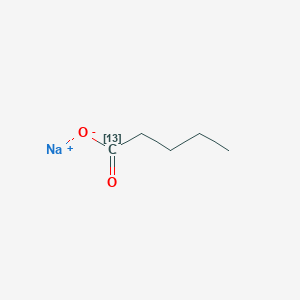
Sodium pentanoate-1-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium pentanoate-1-13C is a labeled compound where the carbon-13 isotope is incorporated at the first carbon position of the pentanoate molecule. This compound is a sodium salt of pentanoic acid, also known as valeric acid. It is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to the presence of the carbon-13 isotope, which is a stable and non-radioactive isotope.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium pentanoate-1-13C can be synthesized by reacting pentanoic acid-1-13C with sodium hydroxide. The reaction typically involves dissolving pentanoic acid-1-13C in water and slowly adding sodium hydroxide solution until the reaction is complete. The resulting solution is then evaporated to obtain this compound in crystalline form .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium pentanoate-1-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form pentanol.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Pentanol.
Substitution: Various substituted pentanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium pentanoate-1-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the synthesis of labeled compounds for research and development purposes.
Mecanismo De Acción
The mechanism of action of sodium pentanoate-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This is particularly useful in studying metabolic processes and understanding the biochemical pathways involved .
Comparación Con Compuestos Similares
Sodium valerate: Similar in structure but without the carbon-13 isotope.
Sodium butanoate: A shorter chain fatty acid salt.
Sodium hexanoate: A longer chain fatty acid salt.
Uniqueness: Sodium pentanoate-1-13C is unique due to the presence of the carbon-13 isotope, which makes it an invaluable tool for tracing and studying metabolic pathways. This isotopic labeling provides a distinct advantage over other similar compounds that do not contain the carbon-13 isotope .
Propiedades
Fórmula molecular |
C5H9NaO2 |
|---|---|
Peso molecular |
125.11 g/mol |
Nombre IUPAC |
sodium;(113C)pentanoate |
InChI |
InChI=1S/C5H10O2.Na/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1/i5+1; |
Clave InChI |
LHYPLJGBYPAQAK-LJJZSEGWSA-M |
SMILES isomérico |
CCCC[13C](=O)[O-].[Na+] |
SMILES canónico |
CCCCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


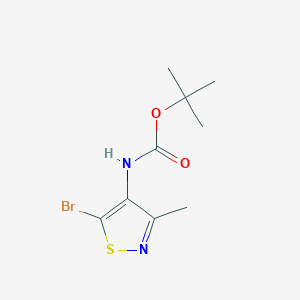
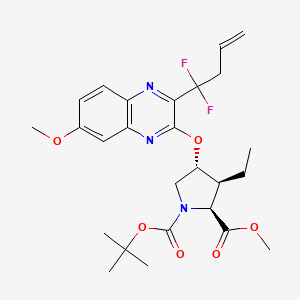
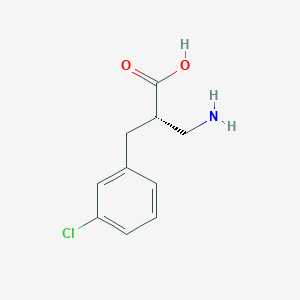
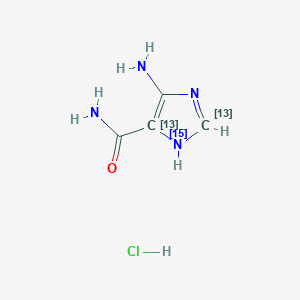
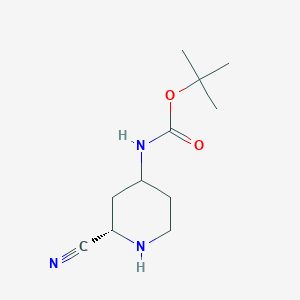
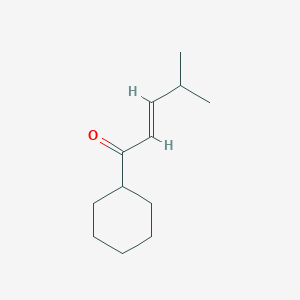
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12944249.png)
![2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944255.png)
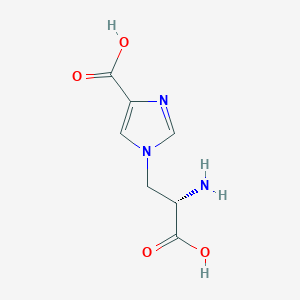
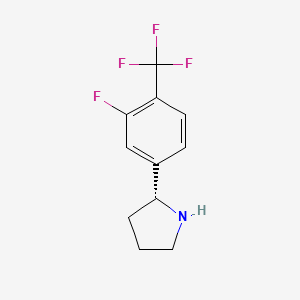
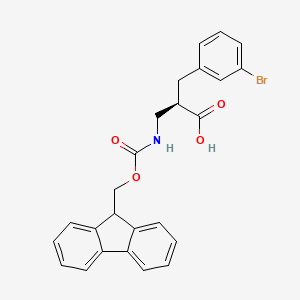
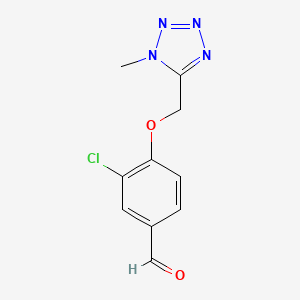
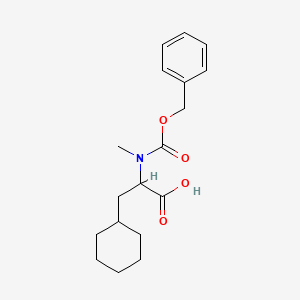
![2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12944300.png)
